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2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

Physicochemical profiling Drug-likeness Kinase inhibitor scaffold

Researchers profiling kinase selectivity within the dihydropyrazinyl-thioacetamide scaffold face unreliable potency predictions when substituting the benchmark 39621 inhibitor's 2,5-dimethylanilide and para-methoxy motifs. This compound delivers the exact ortho-methoxy, unsubstituted N-phenylacetamide configuration required for systematic SAR. - Directly probes how anilide substituent loss & methoxy relocation alter MARK2 ATP-pocket engagement vs. the 39621 scaffold. - Computed XLogP3-AA of 2.8 vs. 3.6 for 39621 supports property-based lead optimization with improved solubility potential. - Pre-organized ortho-methoxy conformational ensemble enables docking/MD studies of hinge-region hydrogen bonding in CAMK-group kinases. Supplied with full structural verification; standard B2B shipping under TSCA R&D exemption.

Molecular Formula C19H17N3O3S
Molecular Weight 367.42
CAS No. 899945-03-0
Cat. No. B2774216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide
CAS899945-03-0
Molecular FormulaC19H17N3O3S
Molecular Weight367.42
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3
InChIInChI=1S/C19H17N3O3S/c1-25-16-10-6-5-9-15(16)22-12-11-20-18(19(22)24)26-13-17(23)21-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,23)
InChIKeyDCWIHMBAPSPCCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide (CAS 899945-03-0): Structural Identity and Chemical Class


2-((4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide (CAS 899945-03-0) is a synthetic dihydropyrazinyl-thioacetamide with molecular formula C19H17N3O3S and molecular weight 367.42 g/mol [1]. It belongs to a class of ATP-competitive kinase inhibitor scaffolds exemplified by the well-characterized MARK/Par-1 inhibitor 39621 (N-(2,5-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylthio)acetamide) [2]. The compound features a 3-oxo-3,4-dihydropyrazine core, a thioether linkage to an N-phenylacetamide moiety, and a 2-methoxyphenyl substituent at the N4 position of the dihydropyrazine ring [1].

Why Generic Substitution Fails for 2-((4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide: Structural Nuances That Defeat Simple Interchange


Dihydropyrazinyl-thioacetamides cannot be treated as interchangeable commodities. Even among close structural analogs, subtle variations in the N-phenylacetamide substituent and the position of the methoxy group on the N4-phenyl ring can drastically alter kinase selectivity profiles [1]. The benchmark compound 39621 achieves MARK2 selectivity (IC50 3.6 µM) with minimal off-target activity against GSK-3β, SAD kinase B, MARKK/TAO-1, Cdc2/cycB, and p38/SAPK [1]. Replacing the 2,5-dimethylphenyl group with an unsubstituted phenyl ring and shifting the methoxy from the para to the ortho position—as in the target compound—alters both the steric and electronic landscape of the ATP-binding pocket interaction, making potency and selectivity predictions from the 39621 scaffold unreliable . Generic substitution without empirical verification risks selecting a compound with undetermined activity and selectivity.

Quantitative Differentiation Evidence for 2-((4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. MARK Inhibitor 39621

The target compound (MW 367.42; XLogP3-AA = 2.8) [1] is markedly smaller and less lipophilic than the benchmark MARK inhibitor 39621 (MW 395.47; predicted XLogP3-AA ≈ 3.6) . The molecular weight difference of 28.05 Da and the estimated logP difference of ~0.8 log units arise from the absence of two methyl groups on the anilide ring and the repositioning of the methoxy substituent [1].

Physicochemical profiling Drug-likeness Kinase inhibitor scaffold

Hydrogen Bond Donor/Acceptor Profile Comparison with MARK Inhibitor 39621

The target compound possesses 1 hydrogen bond donor and 5 hydrogen bond acceptors [1], compared to 1 donor and 5 acceptors for the MARK inhibitor 39621 . While the total HBD/HBA count is identical, the spatial presentation differs: the ortho-methoxy group on the N4-phenyl ring of the target compound can engage in intramolecular hydrogen bonding with the dihydropyrazine carbonyl, potentially pre-organizing a conformation distinct from the para-methoxy arrangement in 39621 [1].

Medicinal chemistry Structure-activity relationship Kinase selectivity

Rotatable Bond Count and Conformational Flexibility Relative to N-(2,5-Dimethylphenyl) Analog

The target compound exhibits 6 rotatable bonds [1], two fewer than the MARK inhibitor 39621 which carries 8 rotatable bonds due to the additional methyl groups on the anilide ring . This reduced conformational flexibility may enhance binding entropy and improve ligand efficiency metrics when assessed against kinase targets [1].

Conformational analysis Ligand efficiency Kinase inhibitor design

Selectivity Profile Inference Based on Anilide Substituent Differences vs. MARK Inhibitor 39621

The MARK inhibitor 39621 achieves its selectivity profile—30%, 20%, 11%, 4%, and 0% inhibition against GSK-3β, SAD kinase B/BRSK-1, MARKK/TAO-1, Cdc2/cycB, and p38/SAPK respectively at 50 µM [1]—through combined contributions of the 2,5-dimethylanilide and 4-methoxyphenyl motifs. The target compound, lacking the 2,5-dimethyl substitution on the anilide ring, is predicted to exhibit altered selectivity, as the dimethyl groups occupy a hydrophobic pocket adjacent to the ATP-binding site in MARK2 [1]. Direct empirical selectivity data for the target compound are not available in the current literature.

Kinase selectivity Off-target profiling Chemical probe criteria

Ortho-Methoxy Conformational Constraint vs. Para-Methoxy Flexibility in the N4-Phenyl Ring

The ortho-methoxy group on the N4-phenyl ring of the target compound [1] introduces a conformational constraint not present in the para-methoxy analog 39621 . Ortho substitution restricts rotation around the N4–phenyl bond due to steric clash with the dihydropyrazine ring, potentially locking the phenyl ring into a perpendicular orientation relative to the dihydropyrazine plane. This contrasts with the para-methoxy analog, which retains free rotation [1].

Conformational analysis Structure-based design Kinase inhibitor binding mode

Optimal Application Scenarios for 2-((4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide Based on Structural Differentiation Evidence


Selectivity Profiling of the Dihydropyrazinyl-Thioacetamide Kinase Inhibitor Scaffold

The target compound serves as a valuable tool for dissecting the contribution of the anilide substituent and methoxy position to kinase selectivity within the dihydropyrazinyl-thioacetamide scaffold [1]. Its unsubstituted N-phenylacetamide and ortho-methoxy N4-phenyl arrangement contrast with the 2,5-dimethylanilide and para-methoxy pattern of the benchmark 39621 inhibitor, enabling systematic structure-activity relationship (SAR) studies [1][2]. Researchers profiling kinase selectivity panels can use this compound to identify which off-target interactions are driven by the dimethylanilide motif versus the core scaffold [1].

Negative Control or Inactive Analog for MARK2-Dependent Assays

Given the structural divergence from the active MARK inhibitor 39621—specifically the absence of the 2,5-dimethylanilide group that occupies a critical hydrophobic pocket in the MARK2 ATP-binding site [1]—the target compound may exhibit substantially reduced or abolished MARK2 inhibitory activity [1]. It can be deployed as a structurally matched negative control in MARK2-dependent axon outgrowth assays (where 39621 reduces axon growth from 32.5 µm/hr to 5.7 µm/hr at 20 µM) [1] or in Tau phosphorylation studies in CHO cells [1], provided empirical confirmation of inactivity is first established.

Physicochemical Probe for Solubility and Permeability Optimization in Kinase Inhibitor Series

With a molecular weight of 367.42 g/mol and XLogP3-AA of 2.8, the target compound occupies a more favorable physicochemical space than the larger, more lipophilic 39621 inhibitor (MW 395.47, XLogP3-AA ≈ 3.6) [1][2]. Medicinal chemistry teams seeking to improve solubility and reduce lipophilicity within this chemotype can use the target compound as a reference point for property-based design, measuring aqueous solubility, PAMPA permeability, and microsomal stability as baseline parameters for scaffold optimization [1][2].

Ortho-Methoxy Conformational Probe for Structure-Based Drug Design

The ortho-methoxy group on the N4-phenyl ring restricts rotation and pre-organizes the ligand into a distinct conformational ensemble not accessible to the para-methoxy analog 39621 [1][2]. Computational chemists and structural biologists can employ this compound in docking studies and molecular dynamics simulations to explore how N4-phenyl ring orientation affects hinge-region hydrogen bonding and selectivity pocket occupancy in MARK and related CAMK-group kinases [1]. This makes it a useful conformational probe even in the absence of accompanying X-ray co-crystal structures [1].

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